molecular formula CLa2O5 B10832749 RenaZorb CAS No. 12011-96-0

RenaZorb

Cat. No.: B10832749
CAS No.: 12011-96-0
M. Wt: 369.82 g/mol
InChI Key: VMVUIGXLELJYAZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPI-014 is a novel lanthanum-based nanoparticle phosphate binding agent. It has been developed primarily for the treatment of hyperphosphatemia, which is characterized by elevated phosphate levels in the blood. This condition is commonly observed in patients with end-stage renal disease. SPI-014 is designed to bind phosphate effectively, thereby reducing the pill burden for patients and improving compliance with treatment regimens .

Preparation Methods

The preparation of SPI-014 involves the synthesis of lanthanum-based nanoparticles. The synthetic route includes the following steps:

    Synthesis of Lanthanum Nanoparticles: Lanthanum salts are precipitated from aqueous solutions using suitable reagents under controlled conditions to form lanthanum nanoparticles.

    Functionalization: The nanoparticles are then functionalized to enhance their phosphate binding capacity.

Industrial production methods for SPI-014 involve large-scale synthesis and functionalization of lanthanum nanoparticles. The process is optimized to ensure high yield and consistency in the quality of the final product.

Chemical Reactions Analysis

SPI-014 primarily undergoes phosphate binding reactions. The key reactions include:

Common reagents used in these reactions include lanthanum salts and phosphate ions. The major product formed from these reactions is the lanthanum-phosphate complex.

Scientific Research Applications

SPI-014 has several scientific research applications:

Mechanism of Action

SPI-014 exerts its effects through a phosphate binding mechanism. The lanthanum-based nanoparticles have a high affinity for phosphate ions. When ingested, SPI-014 binds to phosphate in the gastrointestinal tract, forming insoluble complexes that are excreted in the feces. This reduces the absorption of phosphate into the bloodstream, thereby lowering blood phosphate levels .

Comparison with Similar Compounds

SPI-014 is unique compared to other phosphate binders due to its lanthanum-based nanoparticle formulation. Similar compounds include:

SPI-014 stands out due to its higher phosphate binding capacity on an equal weight basis, which can potentially reduce the pill burden for patients .

Properties

CAS No.

12011-96-0

Molecular Formula

CLa2O5

Molecular Weight

369.82 g/mol

IUPAC Name

lanthanum(3+);oxygen(2-);carbonate

InChI

InChI=1S/CH2O3.2La.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+3;2*-2/p-2

InChI Key

VMVUIGXLELJYAZ-UHFFFAOYSA-L

Canonical SMILES

C(=O)([O-])[O-].[O-2].[O-2].[La+3].[La+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.